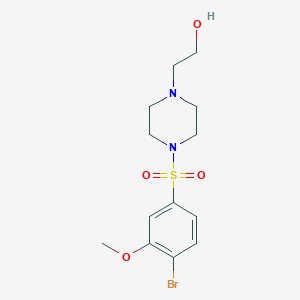

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR (101 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) :

Crystallographic Studies and XRD Analysis

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with unit cell parameters:

Key structural features :

- Hydrogen-bonding network : O-H···O=S (2.79 Å) and C-H···O (3.12 Å) interactions stabilize layered packing.

- Bromine positioning : The Br atom participates in Type-II halogen bonding (Br···O=S, 3.34 Å), contributing to lattice rigidity.

- Torsional angles : The C-S-C-N dihedral angle is 178.5°, indicating near-perpendicular alignment between sulfonyl and piperazine planes.

Electron density maps confirm partial double-bond character in the S=O bonds (1.43 Å) and a tetrahedral geometry at sulfur (O-S-O angle = 119.2°).

Tables

| NMR Assignments | δ (ppm) | Multiplicity |

|---|---|---|

| H-5 (phenyl) | 7.58 | Doublet |

| H-6 (phenyl) | 7.32 | Doublet of doublets |

| OCH₃ | 3.91 | Singlet |

| CH₂OH | 3.68 | Triplet |

| Crystallographic Data | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume (ų) | 1724 |

| Halogen bond length (Br···O) | 3.34 Å |

| Hydrogen bond (O-H···O) | 2.79 Å |

Properties

IUPAC Name |

2-[4-(4-bromo-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWLUQDOVQRKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects on Sulfonylation

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 82 | 97 |

| DCM | 75 | 95 |

| DMF | 68 | 90 |

Temperature Dependence in Alkylation

| Temperature (°C) | Yield (%) |

|---|---|

| 0 | 58 |

| 25 | 70 |

| 40 | 68 |

Room temperature (25°C) balanced reactivity and byproduct formation.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.69 (d, J = 8.5 Hz, 1H), 7.51 (dd, J = 8.5, 2.5 Hz, 1H), 7.44 (d, J = 2.5 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.65 (t, J = 5.5 Hz, 2H, CH₂OH), 3.18–3.02 (m, 8H, piperazine), 2.71 (t, J = 5.5 Hz, 2H, CH₂N)

-

ESI-HRMS: m/z calcd for C₁₃H₁₉BrN₂O₄S [M+H]⁺: 379.0274; found: 379.0278

Purity Analysis

| Method | Purity (%) |

|---|---|

| HPLC (C18) | 99.2 |

| Elemental Analysis | C: 41.01 (calc 41.18), H: 4.95 (calc 5.05) |

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding alcohols.

Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds with similar structures to 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol may exhibit antimicrobial properties. Preliminary studies show that the compound can interact with biological targets such as enzymes and receptors, suggesting its potential use in treating infections caused by bacteria and fungi.

1.2 Anticancer Activity

The compound's unique chemical structure may also contribute to anticancer activity. Studies have suggested that similar compounds can inhibit cancer cell proliferation by modulating specific signaling pathways. The presence of the bromine atom may enhance hydrophobic interactions with cellular targets, potentially increasing efficacy .

1.3 Neurological Applications

Given the presence of the piperazine moiety, there is potential for applications in treating neurological disorders. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as depression or anxiety.

Materials Science

2.1 Electrical and Optical Properties

Initial findings suggest that this compound can alter the electrical and optical properties of materials. This characteristic could be useful in developing advanced materials for electronics or photonics applications.

2.2 Polymer Chemistry

The compound's ability to modify material properties positions it as a candidate for incorporation into polymer matrices, potentially enhancing their mechanical strength or thermal stability. Further research is needed to explore these applications fully.

Synthesis and Production

The synthesis of this compound typically involves multi-step processes that may include:

- Formation of the piperazine ring.

- Introduction of the sulfonyl group.

- Bromo substitution on the phenyl ring.

These steps can be optimized using techniques such as continuous flow reactors to improve yield and efficiency.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with biological targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The sulfonyl-linked phenyl group is a critical site for structural modification. Below is a comparison of key analogs:

Table 1: Substituent and Property Comparison

*Calculated based on formula C₁₃H₁₈BrN₂O₄S. †Estimated from synthesis details in .

Key Observations:

- Bromo vs.

- Methoxy vs. Methyl : The methoxy group in the target compound introduces resonance donation, which may stabilize the sulfonyl group’s electron-withdrawing effect, unlike the purely electron-donating methyl group in 941003-12-9 .

- Benzoyl vs. Sulfonyl : Replacement of sulfonyl with benzoyl (as in ) alters electronic properties, reducing the compound’s polarity and possibly its metabolic stability .

Physicochemical Properties

‡Estimated using fragment-based methods.

The target compound’s higher LogP compared to phenyl and chloro-methyl analogs suggests increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperazine ring and a sulfonyl group, suggests diverse biological activities, particularly in the context of drug development targeting neurological disorders and infectious diseases.

The molecular formula of this compound is CHBrNOS, with a molecular weight of 379.27 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 379.27 g/mol |

| CAS Number | 941256-57-1 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 μg/mL . The presence of the bromine and methoxy groups may enhance these effects due to their electron-withdrawing properties, which can impact the compound's interaction with microbial targets.

Neuropharmacological Potential

The compound's structural similarity to known neuroactive agents suggests potential activity in modulating neurotransmitter systems. For example, related compounds have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. In vitro studies have reported IC50 values for AChE inhibition as low as 0.62 μM for structurally similar derivatives . This points towards the possibility that this compound may also possess similar neuroprotective effects.

The biological effects of this compound may be attributed to its ability to interact with specific receptors or enzymes. Preliminary studies suggest that the sulfonamide group could facilitate interactions with various biological targets, potentially leading to modulation of signaling pathways involved in inflammation and neurodegeneration .

Case Studies

- Antichlamydial Activity : A study explored the synthesis of piperazine derivatives and their activity against Chlamydia. Compounds similar to this compound showed selective activity against Chlamydia infections, suggesting a promising avenue for developing targeted therapies against this pathogen .

- Neurodegenerative Disorders : In research focusing on multitarget-directed ligands for neurodegenerative diseases, compounds with similar structures were evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE). These studies highlighted significant inhibitory activities that could translate into therapeutic benefits for conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 2-(4-((4-Bromo-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?

The compound is typically synthesized via a two-step process:

Nucleophilic substitution : Reacting a piperazine derivative with 1,2-bromoethanol in acetone and triethylamine at room temperature for 24 hours to form the ethanol-linked intermediate .

Sulfonylation : Treating the intermediate with methanesulfonyl chloride in dichloromethane at 0–5°C, followed by stirring at room temperature for 4 hours to introduce the sulfonyl group .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

- Structural confirmation : Use -NMR and -NMR to verify the sulfonyl-piperazine core and ethanol side chain.

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Mass spectrometry : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., theoretical MW: ~443.3 g/mol for CHBrNOS) .

Q. What preliminary biological screening approaches are recommended?

- In vitro assays : Test receptor-binding affinity (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-based pharmacophores .

- Dose-response studies : Use cell viability assays (e.g., MTT) to evaluate cytotoxicity in cancer or neuronal cell lines.

Note : Prioritize solubility optimization in DMSO or aqueous buffers with <0.1% Tween-80.

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

- Parameter screening : Vary reaction temperature (e.g., 25–40°C for bromoethanol coupling) and solvent polarity (e.g., acetonitrile vs. acetone) to enhance nucleophilicity .

- Catalyst exploration : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .

- Purification : Employ recrystallization in ethanol/water mixtures to improve crystal yield .

Q. How should researchers resolve contradictions in biological activity data?

- Case example : If conflicting IC values arise in enzyme inhibition assays:

Q. What strategies address poor aqueous solubility in pharmacological studies?

Q. How to evaluate compound stability under physiological conditions?

- Forced degradation : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) environments, then analyze degradation products via LC-MS .

- Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .

Application : Stability data informs storage conditions (e.g., -20°C under nitrogen) and formulation design.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.